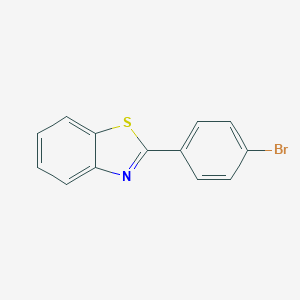

2-(4-Bromophenyl)benzothiazole

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIRBKKYMJKENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368073 | |

| Record name | 2-(4-Bromophenyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19654-19-4 | |

| Record name | 2-(4-Bromophenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19654-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19654-19-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Design and Conditions

The direct condensation of 4-bromobenzaldehyde (1.0 mmol) with 2-aminothiophenol (1.0 mmol) under solvent-free conditions represents a high-yield, environmentally benign approach. The reaction proceeds at 125°C for 60 minutes, achieving a 97% yield of 2-(4-bromophenyl)benzothiazole (Table 1). Notably, this method eliminates the need for toxic solvents or exogenous catalysts, aligning with green chemistry principles.

Mechanistic Pathway

The reaction initiates with nucleophilic attack by the thiol group of 2-aminothiophenol on the carbonyl carbon of 4-bromobenzaldehyde, forming a thiohemiaminal intermediate (Figure 1). Subsequent intramolecular cyclization generates 2,3-dihydrobenzo[d]thiazole , which undergoes aerobic oxidation to yield the final aromatic benzothiazole. Crucially, experiments under vacuum confirmed that atmospheric oxygen is indispensable for the oxidation step, as no product formed in the absence of air.

Purification and Scalability

Post-reaction, the crude product is washed with hot ethanol and recrystallized to achieve >98% purity. This method’s simplicity and lack of byproducts make it scalable for industrial applications, though the requirement for elevated temperatures may limit energy efficiency.

Mechanochemical Synthesis via Ball Milling

Reaction Setup and Optimization

A mechanochemical approach utilizing 2,2'-diaminodiphenyl disulfide (0.5–0.6 mmol), 4-bromobenzaldehyde (1.0–1.2 mmol), and CuCl₂ (15 mol%) as a catalyst has been demonstrated to synthesize this compound at room temperature. Conducted in a planetary ball mill at 300 rpm for 1.5 hours, this method achieves yields up to 95% while circumventing thermal energy inputs (Table 1).

Mechanistic Insights

The disulfide bond in 2,2'-diaminodiphenyl disulfide undergoes homolytic cleavage under mechanical force, generating thiyl radicals that react with 4-bromobenzaldehyde (Figure 2). Copper chloride facilitates the cyclocondensation via Lewis acid catalysis, promoting the formation of the benzothiazole ring. The absence of solvent reduces waste, and the catalyst’s recyclability enhances the process’s sustainability.

Practical Considerations

Post-reaction, the mixture is washed with ethyl acetate, and the catalyst is magnetically recovered for reuse. While this method excels in energy efficiency, the specialized equipment required for ball milling may pose accessibility challenges for conventional laboratories.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of various substituted benzothiazoles.

Oxidation: Formation of benzothiazole sulfoxides or sulfones.

Reduction: Formation of benzothiazole amines or thiols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The benzothiazole moiety, including derivatives like 2-(4-bromophenyl)benzothiazole, has been extensively studied for its anticancer properties. Research indicates that compounds containing the benzothiazole structure can act as inhibitors of various cancer-related protein kinases, including VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and NQO2 (NAD(P)H:quinone oxidoreductase 2).

- VEGFR-2 Inhibition : A study demonstrated that benzothiazole derivatives exhibit promising activity against VEGFR-2, with some compounds showing IC50 values in the nanomolar range. For instance, compounds derived from benzothiazole have been designed to enhance their binding affinity to the VEGFR-2 active site, leading to improved anticancer efficacy .

- NQO2 Inhibition : Another study highlighted the potential of benzothiazole derivatives as inhibitors of NQO2, which is implicated in cancer progression. The most active compounds showed IC50 values below 100 nM, indicating strong inhibition capabilities .

Material Science Applications

Fluorescent Properties

The synthesis of fluorescent derivatives from this compound has been explored for applications in materials science. These derivatives can be utilized in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their desirable photophysical properties.

- Synthesis via Suzuki Coupling : A study successfully synthesized various benzothiazole derivatives through Suzuki cross-coupling reactions, demonstrating their potential use in advanced material applications .

Case Study 1: Antitumor Activity

A series of experiments conducted on different benzothiazole derivatives revealed that structural modifications significantly influence their anticancer activity. For example, a compound with a bromine substitution at the para position exhibited enhanced cytotoxic effects against several cancer cell lines compared to its unsubstituted counterparts.

| Compound | Structure | IC50 (nM) | Target |

|---|---|---|---|

| Compound A | This compound | 91 | VEGFR-2 |

| Compound B | 2-(3',5'-Dihydroxyphenyl)benzothiazole | 25 | NQO2 |

Case Study 2: Fluorescent Derivatives

In another study focusing on fluorescent properties, several derivatives of this compound were synthesized and characterized for their photophysical properties. These compounds showed high fluorescence quantum yields and stability under UV light, making them suitable candidates for use in OLEDs.

| Compound | Quantum Yield (%) | Stability (hours) |

|---|---|---|

| Compound C | 85 | 48 |

| Compound D | 90 | 72 |

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)benzothiazole involves its interaction with specific molecular targets and pathways. It can inhibit the activity of enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Para- vs. Meta-Substituted Analogues

- 2-(4-Aminophenyl)benzothiazole: Exhibits nanomolar potency against breast, ovarian, and renal cancer cell lines due to metabolic activation by CYP1A1 into electrophilic intermediates that form DNA adducts . In contrast, 2-(3-aminophenyl)benzothiazole shows reduced activity, emphasizing the critical role of the para-amino group in antitumor efficacy .

- 2-(4-Hydroxy-3-methoxyphenyl)benzothiazole : Structural studies reveal a 0.15 Å deviation in bond lengths between modeled and crystal structures, attributed to intramolecular hydrogen bonding involving the hydroxyl group .

Functional Group Modifications

Halogen vs. Hydrophilic Groups

- 2-(4-Fluorophenyl)benzothiazole : Fluorine substitution improves metabolic stability compared to bromine but reduces antitumor activity due to weaker electrophilic metabolite formation .

- 2-(4-Hydroxyphenyl)benzothiazole : The hydroxyl group enables hydrogen bonding with enzyme active sites, as seen in α-glucosidase inhibition (IC₅₀ = 12.3 µM) .

Heterocyclic Core Modifications

Benzothiazole vs. Oxadiazole/Triazole Derivatives

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Demonstrates 61.9% anti-inflammatory activity (vs. 64.3% for indomethacin) by targeting COX-2 .

- 4-(4-Bromophenyl)thiazol-2-amine derivatives : Exhibit broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) via thiazole-mediated membrane disruption .

| Heterocycle | Biological Activity | Mechanism |

|---|---|---|

| Benzothiazole | Antitumor | CYP1A1-mediated DNA adducts |

| 1,3,4-Oxadiazole | Neuroprotective | Antioxidant and anti-apoptotic effects |

Pharmacological Activity Profiles

Antitumor Activity

Antimicrobial and Antiviral Activity

- 2-((5-(Benzo[d]thiazol-2-yl)-2-((phenylsulfonyl)methyl)pyrimidin-4-yl)amino)-1-(4-bromophenyl)ethan-1-one: Broad antiviral activity (70–90% inhibition against HSV-1 and HCV) via hydrophobic interactions with viral proteases .

Key Research Findings and Data Tables

Biological Activity

2-(4-Bromophenyl)benzothiazole is an organic compound belonging to the benzothiazole family, characterized by its unique molecular structure which includes a bromine atom attached to a phenyl ring linked to a benzothiazole moiety. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H8BrNS

- Molecular Weight : 284.18 g/mol

- Appearance : Light yellow solid

The primary biological target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinans, essential components of the mycobacterial cell wall in Mycobacterium tuberculosis. By inhibiting DprE1, this compound disrupts the growth of M. tuberculosis, showcasing its potential as an anti-tuberculosis agent.

Interaction with Biomolecules

This compound interacts with various enzymes and proteins, altering their conformation and activity. This can lead to significant changes in enzyme kinetics and overall biochemical pathways. The compound can bind to active or allosteric sites on enzymes, affecting their functionality and influencing gene expression through interactions with transcription factors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of M. tuberculosis, making it a candidate for further development in treating tuberculosis infections.

Anticancer Activity

In addition to its antimicrobial properties, studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For example, compounds derived from benzothiazoles have demonstrated effectiveness against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) .

Study on Antiviral Activity

A study synthesized various benzothiazole derivatives and evaluated their antiviral potency against several viruses, including HSV-1 and HCV. The results indicated that certain derivatives exhibited significant viral reduction rates compared to standard antiviral drugs like acyclovir .

| Compound No. | HSV-1 Reduction (%) | Coxsackievirus B4 Reduction (%) | Hepatitis A Virus Reduction (%) |

|---|---|---|---|

| 5a | 20 ± 0.9 | 60 ± 1.5 | 50 ± 1 |

| 9a | 90 ± 2.5 | 70 ± 1.4 | 70 ± 1.1 |

| 9b | 70 ± 1.5 | 70 ± 1.6 | 60 ± 1.2 |

Study on Antitumor Effects

Another study focused on the synthesis and evaluation of novel benzothiazole compounds for their anticancer effects. The active compound B7 was noted for significantly inhibiting cancer cell proliferation and reducing inflammatory cytokines IL-6 and TNF-α in vitro . The compound also demonstrated apoptosis-promoting effects in cancer cells, making it a promising candidate for dual-action therapies targeting both cancer progression and inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(4-Bromophenyl)benzothiazole, and how do reaction conditions influence yield?

- Answer: The compound is commonly synthesized via Suzuki-Miyaura cross-coupling, where this compound reacts with phenylboronic acid derivatives under palladium catalysis. Optimal conditions include a 1:1 molar ratio of reactants, ethanol as solvent, and 48 hours of reflux, achieving yields up to 97% . Alternative methods, such as microwave-assisted synthesis (130°C for 45 minutes), reduce reaction time but require precise temperature control to avoid side products .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electron Ionization Mass Spectrometry (EI-MS) are critical. For example, ¹H NMR in CDCl₃ reveals distinct aromatic proton signals (δ = 8.07–7.40 ppm), while EI-MS confirms molecular ion peaks (e.g., m/z = 289 [M⁺] for the parent compound) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate structural integrity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer: Use impervious gloves (e.g., nitrile), sealed goggles, and protective lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation, and employ respirators if high concentrations are present. Contaminated clothing must be removed immediately, and hands washed thoroughly post-handling .

Advanced Research Questions

Q. How do substituents on phenylboronic acid derivatives affect the fluorescence properties of synthesized benzothiazole compounds?

- Answer: Electron-donating groups (e.g., -OCH₃) enhance fluorescence intensity by stabilizing excited states. For instance, derivatives 2e and 2k exhibit strong emission at 10⁻⁵ M and 10⁻⁴ M concentrations, respectively, under 330 nm excitation. Conversely, electron-withdrawing groups (e.g., -NO₂) quench fluorescence due to charge-transfer interactions .

- Table 1: Fluorescence Intensity of Selected Derivatives

| Compound | Substituent | λem (nm) | Intensity (10⁻⁴ M) |

|---|---|---|---|

| 2e | -OCH₃ | 450 | 1200 |

| 2k | -CF₃ | 460 | 980 |

Q. What computational strategies are employed to predict the physicochemical and biological properties of this compound derivatives?

- Answer: Density Functional Theory (DFT) calculations optimize molecular geometries and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular Dynamics (MD) simulations model interactions with biological targets, such as antimicrobial enzymes, by analyzing binding affinities and stability of ligand-receptor complexes . These methods reduce experimental trial-and-error in drug discovery.

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

- Answer: Discrepancies often arise from assay conditions (e.g., bacterial strain variability) or compound purity. Systematic studies should:

- Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines.

- Validate purity via HPLC (>95%) and control for solvent effects (e.g., DMSO cytotoxicity).

- Cross-reference structural analogs (e.g., 2-aminophenyl derivatives) to isolate pharmacophore contributions .

Q. What role does this compound play in designing metal-organic frameworks (MOFs) or OLED materials?

- Answer: The bromine atom facilitates functionalization via cross-coupling, enabling integration into π-conjugated systems for OLED emissive layers. For example, triazine derivatives (e.g., 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine) serve as electron-transport materials due to their high thermal stability and electron-deficient cores .

Methodological Considerations

Q. How can reaction yields be improved in large-scale syntheses of this compound?

- Answer: Catalyst optimization is critical. Use Pd(PPh₃)₄ (2 mol%) with ligand additives (e.g., SPhos) to enhance turnover. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity. Scale-up reactions may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are suitable for monitoring reaction progress in real-time?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.